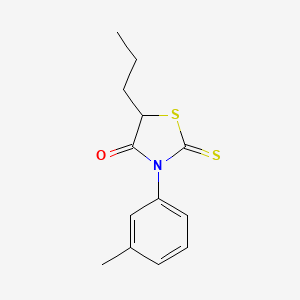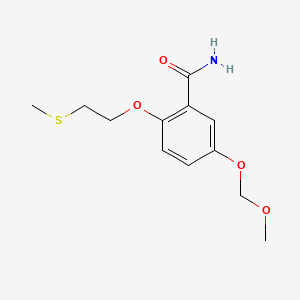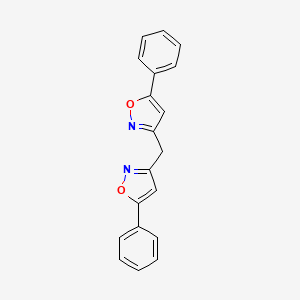
Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium ring substituted with a phenyl group at the 4-position and a benzyl group at the 1-position, with chloride as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride typically involves the quaternization of 4-phenylpyridine with benzyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
4-phenylpyridine+benzyl chloride→pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Benzyl-substituted pyridinium derivatives.
Applications De Recherche Scientifique
Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound exhibits antimicrobial properties and is used in the development of antibacterial agents.
Industry: The compound is used in the production of ionic liquids and as a phase transfer catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride involves its interaction with cellular membranes and proteins. The compound can disrupt the integrity of bacterial cell membranes, leading to cell lysis and death. It can also inhibit certain enzymes and interfere with cellular processes, contributing to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Pyridinium, 4-phenyl-1-(2-phenylallyl)-, bromide: Exhibits strong antibacterial activity.
Tetrazolo[1,5-a]pyridine derivatives: Known for their antimicrobial activities.
Thienopyridine derivatives: Also exhibit antimicrobial properties.
Uniqueness: Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
26942-26-7 |
|---|---|
Formule moléculaire |
C18H16ClN |
Poids moléculaire |
281.8 g/mol |
Nom IUPAC |
1-benzyl-4-phenylpyridin-1-ium;chloride |
InChI |
InChI=1S/C18H16N.ClH/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17;/h1-14H,15H2;1H/q+1;/p-1 |
Clé InChI |
BWXBOHMYQPSHJC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


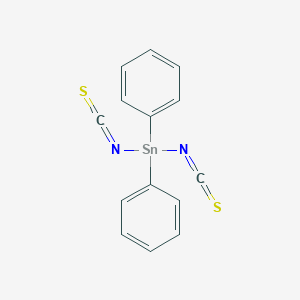
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)

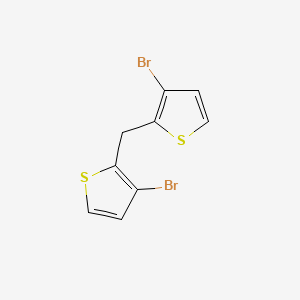
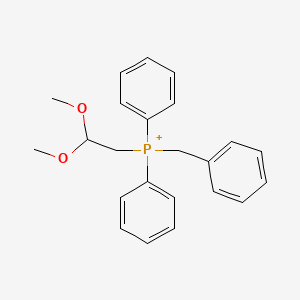
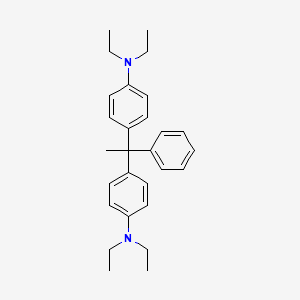
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)



